Elevated pKa of the 4-Pyridyl Group Enables pH-Dependent Fluorescence Tuning Not Achievable with 4-Methylumbelliferone
The 4-pyridyl substituent in 7-hydroxy-4-(4-pyridyl)coumarin introduces a basic nitrogen atom with a predicted pKa of 7.48 ± 0.20 . This value is significantly higher than the pKa of the 7-hydroxyl group in coumarins (typically 7-8 for umbelliferone [1]), and distinct from the non-basic methyl group in 4-methylumbelliferone. The pyridyl nitrogen undergoes protonation near physiological pH, modulating the compound's fluorescence via photoinduced electron transfer (PET).
| Evidence Dimension | Acid Dissociation Constant (pKa) of the 4-substituent |
|---|---|
| Target Compound Data | pKa (predicted): 7.48 ± 0.20 (for pyridyl nitrogen) |
| Comparator Or Baseline | 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin): No basic nitrogen center (methyl group pKa not applicable) |
| Quantified Difference | Target compound possesses a protonatable site near physiological pH; comparator lacks this functionality entirely. |
| Conditions | Predicted pKa values (ACD/Labs Percepta Platform) for the target compound; reported pKa of 7-hydroxycoumarin ~7.8 in aqueous solution |
Why This Matters
For pH-sensing or metal-coordination applications, the presence of a titratable pyridyl group enables fluorescence modulation that is absent in the widely used 4-methylumbelliferone, making the target compound uniquely suited for physiological pH range experiments.
- [1] Fink, D.W.; Koehler, W.R. pH-dependent fluorescence of umbelliferone. Analytical Chemistry 1970, 42, 990-993. DOI: 10.1021/ac60291a010. View Source
